molecular formula C6H4F6N2OS B2411598 2-(2-氨基-1,3-噻唑-5-基)-1,1,1,3,3,3-六氟丙-2-醇 CAS No. 306956-12-7

2-(2-氨基-1,3-噻唑-5-基)-1,1,1,3,3,3-六氟丙-2-醇

货号 B2411598
CAS 编号: 306956-12-7
分子量: 266.16
InChI 键: UMAOHXPHVQUDRE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(2-Amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol” is a chemical used for proteomics research . Its molecular formula is C6H4F6N2OS and has a molecular weight of 266.16 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely unknown based on the available information. The molecular weight is 266.16 , but other properties such as melting point, boiling point, and solubility are not provided.

科学研究应用

抗菌应用

El-Wahab 等人 (2014) 进行的一项研究合成了 2-(2-氨基-1,3-噻唑-5-基) 的衍生物,当将其掺入聚氨酯清漆中时,表现出显着的抗菌活性。含有该衍生物的涂层对玻璃和钢板上的微生物生长表现出良好的抵抗力。该应用表明使用此类化合物作为各种材料的保护涂层以抑制微生物生长的潜力 El-Wahab 等人,2014

药物开发的生物学评估

Nikhil D. Amnerkar 及其同事 (2015) 合成了并评估了与 2-(2-氨基-1,3-噻唑-5-基) 相关的系列化合物,用于抗菌、抗真菌和驱虫活性。这些化合物显示出中等至优异的抗菌活性,表明它们作为开发新型抗菌剂的模板的潜力 Amnerkar、Bhongade 和 Bhusari,2015

抗糖尿病剂

Abbasi 等人 (2020) 报道了使用 2-(2-氨基-1,3-噻唑-5-基) 的衍生物合成双杂环化合物。这些新型化合物对 α-葡糖苷酶表现出显着的抑制潜力,表明它们作为抗糖尿病剂的潜力 Abbasi 等人,2020

新型杂环化合物的合成

Y. Volovenko 及其同事 (2001) 探索了与 2-(2-氨基-1,3-噻唑-5-基) 在结构上相关的化合物的合成,产生了在药物化学中具有潜在应用的产品,特别是作为抗缺血药物 Volovenko、Volovnenko、Tverdokhlebov 和 Ryabokon',2001

缓蚀

Kaya 等人 (2016) 对噻唑衍生物(包括与 2-(2-氨基-1,3-噻唑-5-基) 相关的衍生物)进行了研究,以了解其在铁缓蚀中的潜在应用。该研究结合了实验和理论方法,表明这些化合物在材料科学中的应用 Kaya 等人,2016

属性

IUPAC Name

2-(2-amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F6N2OS/c7-5(8,9)4(15,6(10,11)12)2-1-14-3(13)16-2/h1,15H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAOHXPHVQUDRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

306956-12-7
Record name 2-(2-amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A catalytic amount of molecular sieves powder (4A) was added to a mixture of 2-aminothiazole 200 mg (2 mmol) and hexafluoroacetone trihydrate (880 mg, 4 mmol). The mixture was heated at 100° C. for 8 h. Ethyl acetate was added and the mixture was filtered. Organic solvents were evaporated under reduced pressure. The residue was recrystallized in THF and hexanes to afford the title product (389 mg) as a white solid. 1H NMR (DMSO-d6) δ7.12 (s, 1H), 7.45 (brs, 2H), 8.85 (s, 1H); ESIMS: m/z 267 (M+H).
[Compound]
Name
powder ( 4A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
880 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Thiazol-2-amine (150 mmol, 15 g), 4 Å powdered molecular sieves (1 g) and hexafluoroacetone trihydrate (300 mmol, 65.9 g) were combined and heated to 100° C. for 16 hours. The reaction mixture was cooled, diluted with ethyl acetate (200 mL) and filtered through celite. The filtrate was concentrated under reduced pressure to give a brown liquid which crystallised on standing. The solid was collected by filtration, washed with heptane (100 mL) then diethyl ether (50 mL) and dried under vacuum to afford the title compound (12.9 g). MS (ESI) m/z 266.7 [M+H]+
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
65.9 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。